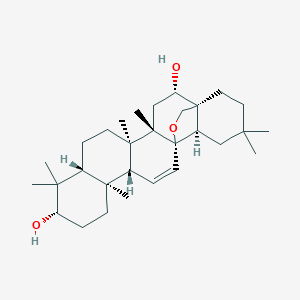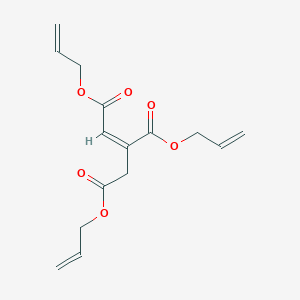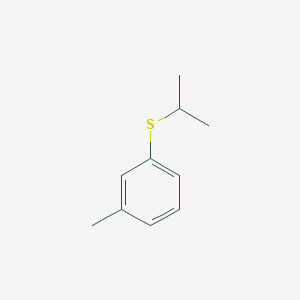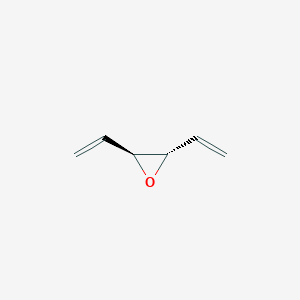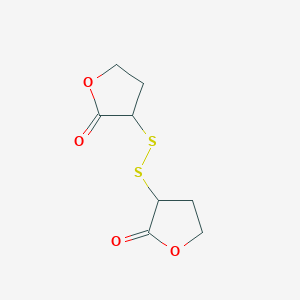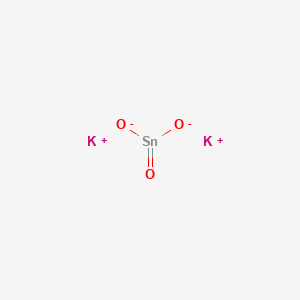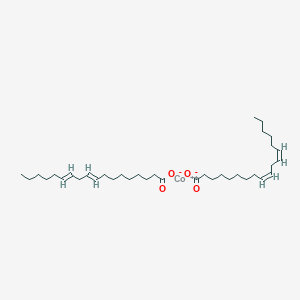
9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt, also known as cobalt linoleate, is a chemical compound that has been widely used in scientific research. It is a cobalt salt of linoleic acid, which is an essential fatty acid found in many vegetable oils. Cobalt linoleate has been used in various studies to investigate its biochemical and physiological effects, as well as its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate is not fully understood, but it is believed to involve the activation of enzymes involved in the metabolism of linoleic acid. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It may also have anti-inflammatory and antioxidant effects.
Biochemical And Physiological Effects
Cobalt linoleate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes involved in the metabolism of linoleic acid, as well as to decrease the levels of other enzymes. It may also have an effect on the levels of certain cytokines and other signaling molecules involved in inflammation and immune function.
Advantages And Limitations For Lab Experiments
One advantage of using 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable under normal laboratory conditions. However, one limitation is that it can be toxic at high concentrations, and care must be taken when handling it. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are many potential future directions for research on 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate. One area of interest is its potential use as a therapeutic agent in the treatment of cancer, diabetes, and other diseases. Another area of interest is its use as a catalyst for the oxidation of alcohols and other organic compounds. Additionally, further research is needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Synthesis Methods
Cobalt linoleate can be synthesized by reacting 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt chloride with linoleic acid in a solvent such as ethanol or methanol. The reaction typically occurs at room temperature and under an inert atmosphere. The resulting 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate is a dark brown or black powder that is soluble in organic solvents such as chloroform or methylene chloride.
Scientific Research Applications
Cobalt linoleate has been used in various scientific research applications, including as a catalyst for the oxidation of alcohols and as a precursor for the synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt oxide nanoparticles. It has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and other diseases.
properties
CAS RN |
14666-96-7 |
|---|---|
Product Name |
9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt |
Molecular Formula |
C36H62CoO4 |
Molecular Weight |
617.8 g/mol |
IUPAC Name |
cobalt(2+);(9Z,12Z)-octadeca-9,12-dienoate;(9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b7-6+,10-9+;7-6-,10-9-; |
InChI Key |
IIGAELMXVLEZPM-SYDNRQOSSA-L |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Co+2] |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Co+2] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Co+2] |
Other CAS RN |
14666-96-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



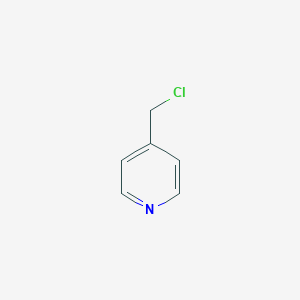

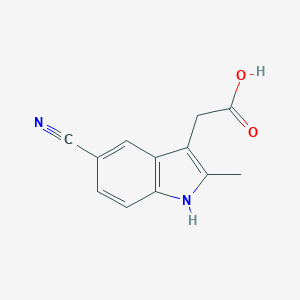
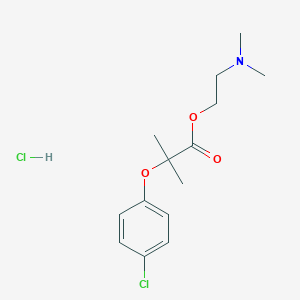


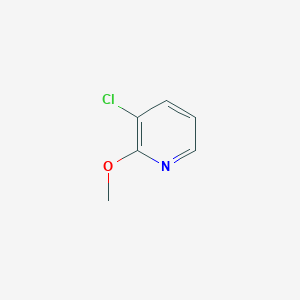
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
